molecular formula C10H14N4 B11047875 3,4,5,5'-tetramethyl-1'H-1,3'-bipyrazole

3,4,5,5'-tetramethyl-1'H-1,3'-bipyrazole

Cat. No.: B11047875
M. Wt: 190.25 g/mol
InChI Key: QZPQMNYNKHACCM-UHFFFAOYSA-N
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Description

3,4,5,5'-Tetramethyl-1'H-1,3'-bipyrazole (molecular formula: C₁₀H₁₄N₄) is a bipyrazole derivative characterized by methyl substituents at the 3, 4, 5, and 5' positions of the pyrazole rings. This compound has garnered attention for its corrosion inhibition properties, particularly in protecting mild steel in acidic environments. Studies indicate its efficiency in 1.0 M hydrochloric acid, achieving inhibition rates of 85–90% at optimal concentrations . Its mechanism involves adsorption onto metal surfaces, forming a protective layer that impedes electrochemical degradation .

Properties

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

3,4,5-trimethyl-1-(5-methyl-1H-pyrazol-3-yl)pyrazole

InChI

InChI=1S/C10H14N4/c1-6-5-10(12-11-6)14-9(4)7(2)8(3)13-14/h5H,1-4H3,(H,11,12)

InChI Key

QZPQMNYNKHACCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)N2C(=C(C(=N2)C)C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Hydrazine derivatives react with 2,4-pentanedione or analogous diketones under acidic or basic conditions to form pyrazole rings. For 3,4,5,5'-tetramethyl derivatives, methyl groups are introduced via methyl-substituted diketones or subsequent alkylation. A typical procedure involves:

  • Reactants : 2,4-pentanedione and methylhydrazine in ethanol or dimethylformamide (DMF).

  • Conditions : Reflux at 80–100°C for 6–12 hours under nitrogen.

  • Catalysts : Acetic acid or p-toluenesulfonic acid (PTSA) to accelerate cyclization.

The reaction proceeds through enolate formation, followed by nucleophilic attack of hydrazine and subsequent dehydration (Figure 1). Regioselectivity is influenced by steric effects of methyl groups, favoring 3,4,5,5'-substitution.

Table 1. Representative Cyclocondensation Conditions and Yields

Starting MaterialSolventCatalystTemperature (°C)Time (h)Yield (%)Source
2,4-Pentanedione + MeNHNH₂EthanolPTSA80878
3-Methyl-2,4-pentanedioneDMFNone1001265

Post-Synthetic Alkylation Strategies

Direct alkylation of pre-formed bipyrazole cores offers an alternative route, particularly for introducing methyl groups at specific positions.

Methylation Using Methyl Halides

Unsubstituted bipyrazoles undergo methylation with methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of strong bases like potassium carbonate (K₂CO₃):

  • Reactants : 1'H-1,3'-bipyrazole, CH₃I, K₂CO₃.

  • Conditions : Reflux in acetone for 24 hours.

  • Selectivity : Methylation occurs preferentially at nitrogen and less sterically hindered carbons.

This method requires careful stoichiometry to avoid over-alkylation. Yields for tetra-methylated products typically range from 50–65%.

Reductive Methylation

Reductive amination using formaldehyde (HCHO) and sodium cyanoborohydride (NaBH₃CN) selectively methylates amine groups on bipyrazoles:

  • Reactants : Bipyrazole-NH, HCHO, NaBH₃CN.

  • Conditions : Room temperature, methanol solvent, 12 hours.

  • Advantages : Mild conditions and higher selectivity for N-methylation.

Metal-Mediated Coupling Reactions

Transition metals facilitate C–C bond formation between pyrazole units, enabling modular synthesis of asymmetrically substituted bipyrazoles.

Palladium-Catalyzed Cross-Coupling

Palladium catalysts (e.g., Pd(PPh₃)₄) mediate coupling between halogenated pyrazoles and methyl-substituted boronic acids:

  • Reactants : 3-Bromo-4-methylpyrazole + 5-methylpyrazole-3-boronic acid.

  • Conditions : Tetrahydrofuran (THF), 60°C, 24 hours.

  • Yield : 70–75% for tetra-methylated products.

Silver(I)-Promoted Ligand Assembly

Silver(I) ions template the assembly of bipyrazole ligands through coordination-driven self-assembly (Figure 2):

  • Reactants : 3,4-dimethylpyrazole + AgNO₃.

  • Conditions : Methanol/water mixture, room temperature.

  • Structure : X-ray crystallography confirms tetra-methyl substitution and planar geometry.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent removes unreacted hydrazines and diketones.

  • Recrystallization : Ethanol or methanol yields crystalline products with >95% purity.

Spectroscopic Analysis

  • ¹H NMR : Methyl groups resonate at δ 2.05–2.18 ppm (singlets).

  • IR Spectroscopy : N–H stretches at 3200–3300 cm⁻¹; C=N vibrations at 1600 cm⁻¹.

Challenges and Optimization

Regioselectivity Control

Methyl groups at the 3,4,5,5' positions create steric hindrance, complicating further functionalization. Microwave-assisted synthesis reduces reaction times and improves selectivity.

Yield Enhancement

  • Solvent-Free Conditions : Microwave irradiation in solventless systems increases yields to 85%.

  • Ionic Liquids : [BMIM][BF₄] enhances reaction rates and reduces by-products .

Chemical Reactions Analysis

3,4,5,5’-Tetramethyl-1’H-1,3’-bipyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more of the methyl groups are replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3,4,5,5’-Tetramethyl-1’H-1,3’-bipyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4,5,5’-tetramethyl-1’H-1,3’-bipyrazole involves its interaction with molecular targets and pathways. As a ligand, it can coordinate with metal ions to form complexes that exhibit unique chemical and physical properties. These complexes can absorb solar radiation efficiently due to the presence of electron-donor groups, making them useful in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Bipyrazole Compounds

Structural and Functional Group Variations

Compound A : 2',3,3',5'-Tetramethyl-4'-nitro-2'H-1,3'-bipyrazole (TMNB)
  • Substituents : Methyl groups at 2', 3, 3', and 5' positions; nitro group at 4' .
  • Molecular Weight : 235.25 g/mol (C₁₀H₁₃N₅O₂) .
  • Synthesis: Prepared via Knorr pyrazole synthesis using 5-hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole and acetylacetone .
  • Applications: Antinociceptive Activity: Effective in mouse models (ED₅₀: 150 µg/kg) via vanilloid and glutamatergic pathways . Antidiabetic Effects: Upregulates GLUT2 and AMPK pathways, comparable to metformin .
  • Key Difference: The nitro group enhances bioactivity but reduces thermal stability compared to non-nitrated analogs.
Compound B : 2',5'-Dimethyl-4'-nitro-3,5-diphenyl-2'H-1,3'-bipyrazole (3b)
  • Substituents : Methyl at 2' and 5'; nitro at 4'; phenyl at 3 and 5 .
  • Molecular Weight : 337.37 g/mol (C₁₉H₁₇N₅O₂) .
  • Synthesis: Reaction of hydrazino-pyrazole derivatives with 1,3-diphenyl-1,3-propanedione .
  • Applications : Primarily studied for cytotoxic activity (IC₅₀ values: 15–40 µM) .
  • Key Difference : Phenyl groups increase steric hindrance, limiting solubility but enhancing π-π interactions in medicinal applications.
Compound C : 4,4′-Dichloro-3,5′-diphenyl-1′H-1,3′-bipyrazole (DBB)
  • Substituents : Chlorine at 4 and 4'; phenyl at 3 and 5' .
  • Molecular Weight : 373.22 g/mol (C₁₈H₁₂Cl₂N₄) .
  • Synthesis: Recrystallization from ethanol .
  • Key Difference : Chlorine atoms improve halogen bonding but may introduce toxicity concerns.
Compound D : 3,3′,5,5′-Tetramethyl-1H,1′H-4,4′-bipyrazole (Isomer)
  • Substituents : Methyl groups at 3, 3', 5, and 5'; bipyrazole linkage at 4,4' .
  • Molecular Weight : 190.25 g/mol (C₁₀H₁₄N₄) .
  • Synthesis: Not explicitly detailed in evidence.
  • Applications: Limited data, but positional isomerism likely alters solubility and reactivity compared to the 1,3'-linked target compound .

Comparative Data Table

Property Target Compound TMNB 3b DBB Isomer (4,4')
Molecular Formula C₁₀H₁₄N₄ C₁₀H₁₃N₅O₂ C₁₉H₁₇N₅O₂ C₁₈H₁₂Cl₂N₄ C₁₀H₁₄N₄
Molecular Weight (g/mol) 190.25 235.25 337.37 373.22 190.25
Key Substituents 3,4,5,5'-tetramethyl 2',3,3',5'-Me; 4'-NO₂ 2',5'-Me; 4'-NO₂; 3,5-Ph 4,4'-Cl; 3,5'-Ph 3,3',5,5'-Me (4,4' link)
Primary Applications Corrosion inhibition (85–90% efficiency) Antinociceptive, antidiabetic Cytotoxic Bioactive material Underexplored
Synthetic Method Not explicitly described Knorr pyrazole synthesis Knorr synthesis Recrystallization Not specified

Key Research Findings

Bioactivity vs. Stability : Nitro-substituted derivatives (e.g., TMNB, 3b) exhibit enhanced pharmacological activity but lower thermal stability than methyl-only analogs. Methyl groups improve corrosion inhibition but lack direct bioactivity .

Substituent Effects :

  • Phenyl Groups : Increase molecular weight and steric hindrance, reducing solubility but enabling π-π interactions in drug design .
  • Chlorine Atoms : Enhance halogen bonding in DBB but may limit biocompatibility .

Positional Isomerism: The 1,3'-bipyrazole linkage in the target compound vs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,4,5,5'-tetramethyl-1'H-1,3'-bipyrazole, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via multi-step reactions involving pyrazole precursors. A standard approach includes:

  • Step 1 : Suzuki-Miyaura cross-coupling of boronic acid derivatives with halogenated pyrazoles under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent system like THF/water .
  • Step 2 : Methylation of the bipyrazole core using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
  • Optimization : Yield and purity depend on temperature (60–80°C), solvent polarity, and catalyst loading. Ethanol or methanol is preferred for recrystallization to isolate high-purity crystals .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

  • Recommended Techniques :

Method Key Parameters Application
X-ray Diffraction Bond lengths, angles, torsion anglesResolves crystal packing and substituent effects
¹H/¹³C NMR Chemical shifts (δ), coupling constantsConfirms regiochemistry and methyl group positions
DFT Calculations Optimized geometries, HOMO-LUMO gapsValidates experimental data and predicts reactivity

Advanced Research Questions

Q. How do substituent effects on the pyrazole rings influence the compound’s reactivity and solid-state packing?

  • Key Findings :

  • Steric Effects : Methyl groups at the 3,4,5,5' positions increase torsional strain, reducing π-π stacking interactions. This results in looser crystal packing compared to nitro- or phenyl-substituted analogs .
  • Electronic Effects : Methyl groups donate electron density, lowering the compound’s electrophilicity. This reduces its suitability for electrophilic substitution but enhances stability in acidic conditions .
    • Methodological Insight : Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···N) and correlate with thermal stability .

Q. What strategies resolve contradictions between computational (DFT) and experimental (X-ray) bond distance data in this compound derivatives?

  • Analysis :

  • Discrepancy Source : DFT calculations often underestimate non-covalent interactions (e.g., van der Waals forces), leading to shorter predicted bond lengths .
  • Resolution : Apply dispersion-corrected functionals (e.g., B3LYP-D3) to improve agreement with X-ray data .
    • Case Study : For the C–C bond between pyrazole rings, DFT predicts 1.45 Å, while X-ray data show 1.48 Å. Corrections reduce the error to <0.01 Å .

Q. How can this compound be functionalized to enhance its application in catalysis or materials science?

  • Functionalization Routes :

  • Nitration : Introduce nitro groups at the 4-position to increase oxidative stability for energetic material applications .
  • Metal Coordination : Use the N–H group as a ligand for copper(II) to catalyze oxidation reactions (e.g., catechol to quinone conversion) .
    • Challenges : Methyl groups hinder functionalization at adjacent positions. Directed ortho-metalation (e.g., using LDA) may bypass this limitation .

Q. What experimental evidence supports the antinociceptive or corrosion inhibition properties of bipyrazole derivatives, and how does methylation impact these effects?

  • Biological Activity :

  • Antinociception : Nitro-substituted analogs (e.g., 4'-nitro-2'H-1,3'-bipyrazole) show COX-2 inhibition via molecular docking studies, but methyl groups reduce this activity due to lower electrophilicity .
    • Corrosion Inhibition :
  • Methylated bipyrazoles form hydrophobic layers on steel surfaces, reducing corrosion in acidic media (e.g., 1.0 M HCl) by 60–70% .

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